molecular formula C9H11NO3S B13779123 (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid

(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid

Cat. No.: B13779123
M. Wt: 213.26 g/mol
InChI Key: KDIADSRGMZXPPV-ZCFIWIBFSA-N
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Description

(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid is a compound that features a thiophene ring, an acetyl group, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of environmentally friendly solvents and reagents would be prioritized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

    Substitution: Alkyl halides, acyl chlorides, base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the acetyl group.

    Substitution: N-substituted derivatives of the amino group.

Scientific Research Applications

(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid is unique due to its combination of a thiophene ring, an acetyl group, and an amino acid moiety. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse biological activities.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid

InChI

InChI=1S/C9H11NO3S/c1-6(9(12)13)10(7(2)11)8-4-3-5-14-8/h3-6H,1-2H3,(H,12,13)/t6-/m1/s1

InChI Key

KDIADSRGMZXPPV-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C(=O)O)N(C1=CC=CS1)C(=O)C

Canonical SMILES

CC(C(=O)O)N(C1=CC=CS1)C(=O)C

Origin of Product

United States

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